N-(4-(Piperidin-4-yl)phenyl)acetamide
Description
Contextualization within Amide-Containing Compounds Research
The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical agents. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical linker and a key determinant of a molecule's biological activity. Research into amide-containing compounds is a mature field, with a constant drive to synthesize novel derivatives with improved efficacy and selectivity for various biological targets. N-(4-(Piperidin-4-yl)phenyl)acetamide fits squarely within this research paradigm, representing a specific iteration of the well-established N-phenylacetamide scaffold. The exploration of such compounds often involves modifying the substituents on both the phenyl ring and the acetamide (B32628) nitrogen to understand their influence on the molecule's properties and interactions with biological systems.
Historical Development of Related Chemical Scaffolds
The 4-phenylpiperidine (B165713) scaffold, a core component of the title compound, has a rich history in medicinal chemistry, most notably as the foundational structure for a class of potent opioid analgesics. The discovery of pethidine (meperidine) in the late 1930s, which features this core structure, was a landmark event that spurred extensive research into related analogues. This historical precedent has led to a deep understanding of the synthetic routes to and the conformational preferences of 4-phenylpiperidine derivatives. Over the decades, this scaffold has been adapted and modified for a wide range of biological targets beyond opioid receptors, demonstrating its versatility and enduring importance in the development of new therapeutic agents. The synthesis of this compound builds upon this extensive body of knowledge, utilizing established synthetic strategies for the construction and functionalization of the 4-phenylpiperidine core.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-piperidin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDISXGMBVDCVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289273 | |
| Record name | N-[4-(4-Piperidinyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668435-27-6 | |
| Record name | N-[4-(4-Piperidinyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668435-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Piperidinyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Piperidin 4 Yl Phenyl Acetamide and Its Derivatives
Retrosynthetic Analysis and Strategic Route Selection
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netgoogle.com This process helps in identifying key bond disconnections and strategic functional group interconversions (FGI) to devise a logical synthetic plan.
For N-(4-(Piperidin-4-yl)phenyl)acetamide, the analysis focuses on the two main linkages: the bond between the piperidine (B6355638) and phenyl rings, and the amide bond connecting the acetamide (B32628) group to the phenyl ring.
The bond connecting the C4 position of the piperidine ring to the phenyl ring is a key disconnection point. Two primary strategies can be considered here:
C-C Bond Disconnection: This approach treats the piperidine and phenyl rings as separate synthons. A common method to form this bond in the forward synthesis is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. organic-chemistry.orgmdpi.com In this scenario, the retrosynthetic disconnection would lead to a piperidine-containing organoboron species (e.g., a boronic acid or ester) and a halogenated phenyl precursor, or vice versa. Another approach involves the addition of an organometallic phenyl reagent to a suitable piperidone derivative.
C-N Bond Disconnection within the Piperidine Ring: An alternative strategy involves forming the piperidine ring itself as a key step. This can be achieved through methods like the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. dtic.milorganic-chemistry.org The retrosynthesis would therefore involve disconnecting the C-N bonds of the piperidine ring, leading back to a substituted pyridine.
The disconnection of the amide bond is a common and reliable retrosynthetic step. researchgate.netscispace.com This C-N bond can be readily formed in the forward synthesis through the acylation of an amine.
The disconnection of the acetamide group in this compound leads to two primary synthons: an acetyl cation equivalent and an aniline (B41778) derivative. The corresponding synthetic equivalents for these synthons are typically acetic anhydride (B1165640) or acetyl chloride for the former, and 4-(piperidin-4-yl)aniline (B52056) for the latter. luxembourg-bio.comreddit.com
Functional group interconversion (FGI) is a crucial aspect of the synthetic strategy, particularly concerning the functional groups on the phenyl ring. researchgate.net A common and effective strategy involves introducing the amino group, required for the final acylation step, via the reduction of a nitro group.
Therefore, a plausible retrosynthetic pathway would involve:
Disconnecting the amide bond to give 4-(piperidin-4-yl)aniline and an acetylating agent.
Applying FGI to the aniline, converting the amino group back to a nitro group, yielding 4-(4-nitrophenyl)piperidine.
Disconnecting the C-C bond between the piperidine and the nitrophenyl ring, leading to a suitable piperidine precursor and a nitro-substituted aromatic compound.
This retrosynthetic analysis suggests a forward synthesis that would involve constructing the 4-arylpiperidine core, followed by reduction of the nitro group and subsequent acylation.
Forward Synthesis Approaches
Based on the retrosynthetic analysis, a logical forward synthesis can be designed. This typically involves the construction of the core scaffold followed by the final functionalization steps.
The central challenge in the synthesis of this compound is the efficient construction of the 4-arylpiperidine core. Several methods are available for this purpose. One prominent method is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of the C-C bond between the piperidine and phenyl rings. organic-chemistry.orgresearchgate.net
Another powerful method for forming the bond between a nitrogen atom of a heterocycle and an aromatic ring is the Buchwald-Hartwig amination. rsc.orgwikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is highly versatile for creating C-N bonds. organic-chemistry.org
A common synthetic route involves the reduction of a pyridine ring to a piperidine ring. dtic.milorganic-chemistry.org For instance, a suitably substituted pyridine can be hydrogenated to form the desired piperidine derivative.
A practical synthetic sequence could start with the coupling of a protected 4-halopiperidine with a suitable boronic acid derivative of nitrobenzene (B124822) via a Suzuki coupling. Subsequent deprotection and reduction of the nitro group would yield 4-(piperidin-4-yl)aniline.
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of the primary amino group of 4-(piperidin-4-yl)aniline. luxembourg-bio.com This reaction is generally high-yielding and can be accomplished using various acylating agents.
Commonly used reagents for this transformation include acetyl chloride and acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid). nih.govunimi.it
Below is a data table summarizing typical conditions for the acylation of anilines, which are applicable to the synthesis of the target molecule.
| Acylating Agent | Solvent | Base | Temperature | Typical Yield (%) |
| Acetic Anhydride | Acetic Acid | Sodium Acetate | Reflux | > 90 |
| Acetyl Chloride | Dichloromethane (B109758) | Triethylamine (B128534) | 0 °C to RT | 85-95 |
| Acetic Anhydride | Water | None | RT | > 90 |
| Acetic Anhydride | Pyridine | Pyridine | RT | 80-90 |
This table presents generalized conditions for aniline acylation and may require optimization for the specific substrate, 4-(piperidin-4-yl)aniline.
The synthesis of the key intermediate, N-(4-aminophenyl)acetamide (also known as 4-aminoacetanilide), can be achieved by the reduction of N-(4-nitrophenyl)acetamide. researchgate.netresearchgate.net Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method. wikipedia.org
| Reducing Agent | Catalyst | Solvent | Temperature |
| H₂ | Pd/C | Ethanol | Room Temperature |
| Fe/HCl | Water/Ethanol | Reflux | |
| SnCl₂·2H₂O | Ethanol | Reflux | |
| NaBH₄ | NiCl₂·6H₂O | Methanol | 0 °C to RT |
This table illustrates various established methods for the reduction of an aromatic nitro group to an amine in the presence of an acetamide group.
By carefully selecting from these established methodologies, a robust and efficient synthesis of this compound and its derivatives can be achieved. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific stereochemical control.
Core Scaffold Construction Techniques
Formation of Piperidine-Phenyl Linkages
The crucial connection between the piperidine and phenyl rings is a primary focus in the synthesis of this compound. Methodologies to forge this bond can be broadly categorized into reductive amination and cross-coupling reactions.
Reductive Amination Strategies
Reductive amination is a robust and widely employed method for creating the C-N bond that often forms the piperidine-phenyl linkage. This strategy typically involves the reaction of a piperidone derivative with an appropriate aniline. A common route begins with an N-protected-4-piperidone, such as N-Boc-4-piperidone, which reacts with an aniline derivative. dtic.milchemicalbook.com
The process commences with the formation of an imine or enamine intermediate between the piperidone and the aniline, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its mild nature and high selectivity. dtic.milchemicalbook.com An alternative approach involves a two-step process where the imine is first formed under acid catalysis and then reduced with a reagent like sodium borohydride (B1222165) (NaBH₄). google.com
A strategic variation involves using a substituted aniline, such as 4-nitroaniline. After the reductive amination step, the nitro group can be subsequently reduced to the amine required for the final acetamide assembly. researchgate.net Following the successful formation of the piperidine-phenyl bond, the N-Boc protecting group on the piperidine nitrogen is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. dtic.milchemicalbook.com
| Ketone | Amine | Reducing Agent | Solvent | Notes | Reference |
|---|---|---|---|---|---|
| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Reaction often includes acetic acid as a catalyst. | dtic.milchemicalbook.com |
| 1-(2-phenethyl)-4-piperidone | Aniline | Sodium borohydride (NaBH₄) | Methanol | Requires a discrete imine formation step prior to reduction. | google.com |
| N-Boc-4-piperidone | 3,4-dichloroaniline | Not specified | Not specified | General strategy applicable to various substituted anilines. | researchgate.net |
Cross-Coupling Methodologies for C-C Bond Formation
While less direct for forming the final C-N bond of the aniline moiety, palladium-catalyzed cross-coupling reactions are instrumental in constructing the core 4-arylpiperidine scaffold. These methods create a C-C bond between the piperidine ring and the phenyl group. Reactions like the Suzuki and Stille couplings are powerful tools for this purpose. organic-chemistry.orgwikipedia.org
In a typical Suzuki coupling, a piperidine-derived boronic acid or ester is coupled with an aryl halide (e.g., 4-bromoacetanilide or 1-bromo-4-nitrobenzene) in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction's success relies on the appropriate choice of catalyst, ligands, and reaction conditions to achieve high yields. mdpi.comharvard.edu Similarly, the Stille reaction couples an organotin reagent with an aryl halide, offering a complementary approach. wikipedia.orgorgsyn.org Although highly effective, the toxicity of organotin compounds is a significant consideration. wikipedia.org
Once the 4-phenylpiperidine (B165713) core is established, subsequent functionalization, such as nitration followed by reduction, can introduce the necessary amino group on the phenyl ring for the final acetylation step.
It is important to distinguish these C-C bond-forming reactions from Buchwald-Hartwig amination, which is a palladium-catalyzed C-N cross-coupling. Buchwald-Hartwig amination can also be used to directly link an amine (e.g., piperidin-4-amine) to an aryl halide, representing a different strategic approach to forming the piperidine-phenyl linkage. wikipedia.orglibretexts.orgnih.gov
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Notes | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Aryl Boronic Acid | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Low toxicity of boron reagents; wide functional group tolerance. | organic-chemistry.orgharvard.edu |
| Stille Reaction | Organostannane (e.g., R-SnBu₃) | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Additives (e.g., CuI) | Stable and moisture-insensitive reagents but are highly toxic. | wikipedia.orgharvard.edu |
| Buchwald-Hartwig Amination (C-N Coupling) | Amine | Aryl Halide or Triflate | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Direct formation of the C-N bond between the rings. | wikipedia.orgnih.gov |
Assembly of the Acetamide Moiety
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of the precursor, 4-(4-aminophenyl)piperidine. This transformation is a standard and generally high-yielding reaction in organic synthesis.
The most common method involves treating the aniline derivative with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct generated during the reaction. The choice of solvent can vary, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) being common. This acylation step is generally robust and tolerant of various functional groups that might be present on the piperidine ring.
| Amine Precursor | Acetylating Agent | Base (optional) | Solvent | Reference Principle |
|---|---|---|---|---|
| 4-(Piperidin-4-yl)aniline | Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | Standard acylation of anilines. |
| 4-(Piperidin-4-yl)aniline | Acetic Anhydride | Pyridine or catalytic DMAP | Tetrahydrofuran (THF) | Common alternative to acetyl chloride. |
Functional Group Interconversions and Manipulations
The synthesis of derivatives of this compound often requires strategic functional group interconversions. Reduction and oxidation reactions are key tools for modifying the core structure or its precursors.
Reduction Reactions
Reduction reactions are crucial, particularly for the synthesis of the aniline precursor from a nitroaromatic compound. The conversion of an aromatic nitro group to a primary amine is a fundamental transformation. wikipedia.org
Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. The reaction is typically performed using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. rsc.orgmit.edu This method is highly efficient and often proceeds under mild conditions, offering excellent chemoselectivity, leaving other reducible groups like aromatic rings intact. mit.edud-nb.info
Metal-Acid Reductions: Classic methods using metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), are also effective for reducing nitroarenes to anilines. researchgate.netscispace.com These methods are cost-effective and robust, making them suitable for large-scale synthesis.
| Reagent System | Substrate | Product | Notes | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Aryl Nitro Compound | Aniline | High chemoselectivity, clean reaction. | rsc.orgmit.edu |
| Fe / HCl or NH₄Cl | Aryl Nitro Compound | Aniline | Classic, cost-effective method. | researchgate.net |
| SnCl₂ / HCl | Aryl Nitro Compound | Aniline | Effective reagent for nitro reduction. | scispace.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aryl Nitro Compound | Aniline | Useful for substrates sensitive to catalytic hydrogenation. | wikipedia.org |
Oxidation Reactions
Oxidation reactions can be employed to introduce new functionality or modify the piperidine ring of the target compound and its derivatives. These transformations can lead to a diverse range of analogues.
Oxidation of the Piperidine Ring: The piperidine ring itself can be oxidized. For instance, the carbon alpha to the nitrogen can be oxidized to form an N-acyliminium ion intermediate, which can then be trapped by nucleophiles. nih.gov Reagents like hypervalent iodine compounds have been used for such transformations. nih.gov Furthermore, enzymatic oxidation of N-alkyl piperidines can yield intermediates that lead to chiral piperidine derivatives. acs.org In some cases, the piperidine ring can undergo oxidative cleavage under specific photooxidation conditions. researchgate.net
Oxidation of Substituents: While the core this compound is relatively stable, derivatives with other functional groups could undergo selective oxidation. For example, if an alkyl group were present on the piperidine nitrogen, it could potentially be oxidized. Studies on related 4-phenylpiperidine derivatives have shown they can be substrates for monoamine oxidase (MAO), leading to oxidized metabolites. nih.gov
| Substrate Type | Reagent/Condition | Product Type | Notes | Reference |
|---|---|---|---|---|
| N-protected piperidine | Hypervalent Iodine(III) reagents | α-functionalized piperidine | Proceeds via an N-acyliminium ion intermediate. | nih.gov |
| N-alkyl piperidine | 6-hydroxy-D-nicotine oxidase (6-HDNO) | Chiral piperidine derivatives | Enzymatic oxidation for asymmetric synthesis. | acs.org |
| N-arylamino-piperidine | Photooxidation (e.g., Methylene Blue, light) | Acyclic aminoaldehyde | Oxidative cleavage of the piperidine ring. | researchgate.net |
| 4-phenylpiperidine derivative | Monoamine Oxidase (MAO) | Oxidized metabolite | Biochemical oxidation relevant to metabolic studies. | nih.gov |
Substitution Reactions
Substitution reactions are fundamental to the synthesis and derivatization of the this compound scaffold. A key transformation is the N-alkylation of the piperidine nitrogen, which introduces a wide array of substituents. This reaction typically involves the deprotonation of the secondary amine on the piperidine ring with a base, followed by nucleophilic attack on an alkyl halide or a similar electrophile.
For instance, the synthesis of N-alkylated derivatives can be achieved by treating the parent compound with a base such as sodium hydride (NaH) in a dry solvent like dichloromethane to generate the corresponding amide anion. Subsequent addition of an electrophile, for example, 1-(3-chloropropyl)piperidine, along with reagents like potassium carbonate, potassium iodide, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, facilitates the substitution reaction, typically under reflux. nih.gov This modified Finkelstein halogen-exchange approach enhances the reactivity of the alkylating agent, leading to the desired N-substituted product. nih.gov
The general scheme for this substitution is as follows:
Deprotonation: The secondary amine of the piperidine ring is deprotonated by a strong base.
Nucleophilic Attack: The resulting nucleophilic nitrogen attacks the electrophilic carbon of an alkylating agent.
Product Formation: A new carbon-nitrogen bond is formed, yielding the N-substituted piperidine derivative.
This methodology allows for the introduction of various functional groups onto the piperidine nitrogen, significantly expanding the chemical space of accessible derivatives.
Multi-Step Synthetic Sequences and Optimization
The construction of this compound and its more complex analogues often requires multi-step synthetic sequences. Traditional batch synthesis, involving sequential reactions in standard laboratory glassware, can be time-consuming and inefficient, particularly concerning purification and manual handling between steps. Modern synthetic chemistry has seen a paradigm shift towards continuous flow processes to overcome these limitations. syrris.jp
Flow chemistry utilizes microfluidic pumping systems to move reactants through columns packed with immobilized reagents, catalysts, or scavengers. syrris.jp This approach offers several advantages for multi-step syntheses:
Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time.
Improved Efficiency: Individual reactions can be linked into a continuous sequence, eliminating the need for work-up and purification of intermediates. syrris.jp
Rapid Optimization: Reaction conditions can be quickly screened and optimized by adjusting flow rates and other parameters.
Increased Safety: The use of small reaction volumes minimizes risks associated with highly reactive or hazardous intermediates.
A hypothetical multi-step flow synthesis for a derivative of this compound could involve several sequential column reactors. For example, an initial reaction to form a key intermediate could be followed immediately by a purification step using a scavenger resin column, with the purified product flowing directly into the next reaction column for further transformation. syrris.jp This integration of multiple synthetic steps into a single, continuous operation represents a highly efficient strategy for molecular assembly. syrris.jp
Synthesis of Structural Analogues and Derivatives
The modular nature of the this compound structure lends itself to the synthesis of a wide range of structural analogues through systematic modifications of its three primary components.
Modifications on the Piperidine Ring
The piperidine ring is a common target for modification, primarily at the nitrogen atom. As a secondary amine, it serves as a versatile handle for introducing various substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the physicochemical properties of the molecule.
N-substitution is a widely employed strategy. kfupm.edu.sa The reaction of the parent compound with different electrophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as N,N-Dimethylformamide (DMF) can yield a series of N-substituted derivatives. kfupm.edu.sa
Table 1: Examples of N-Substitution Reactions on the Piperidine Ring
| N-Substituent | Reagent (Electrophile) | Reaction Conditions |
|---|---|---|
| Benzyl | Benzyl bromide | NaH, DMF |
| Phenethyl | 2-Bromo-1-phenylethane | K₂CO₃, Acetonitrile |
| Propyl | 1-Iodopropane | NaH, Dichloromethane |
| Acetyl | Acetyl chloride | Triethylamine, Dichloromethane |
The synthesis of piperidine derivatives is a broad field, with numerous methods developed for constructing and functionalizing the piperidine core itself, including hydrogenation of pyridine precursors and various intramolecular cyclization strategies. nih.govresearchgate.net
Substituent Effects on the Phenyl Ring
Modifying the phenyl ring with various substituents can profoundly influence the electronic properties and reactivity of the entire molecule. These effects are broadly categorized as inductive and resonance effects. lasalle.edu
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituents. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density towards the ring. lasalle.eduucsb.edu
Resonance Effects: These occur through the pi (π) system of the aromatic ring. EDGs with lone pairs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), can donate electron density into the ring via resonance, increasing the nucleophilicity at the ortho and para positions. lasalle.edu Conversely, EWGs with π bonds to electronegative atoms, like carbonyl (-C=O) or cyano (-CN), withdraw electron density from the ring, deactivating it towards electrophilic attack. lasalle.edumdpi.com
The nature of the substituent on the phenyl ring can dictate the outcome of further chemical transformations. For example, in electrophilic aromatic substitution reactions, activating EDGs generally direct incoming electrophiles to the ortho and para positions, while deactivating EWGs (except for halogens) direct to the meta position. lumenlearning.com
Table 2: Influence of Phenyl Ring Substituents
| Substituent Example | Classification | Primary Electronic Effect | Impact on Phenyl Ring |
|---|---|---|---|
| -OCH₃ | Strong EDG | +Resonance | Activating, ortho/para directing |
| -CH₃ | Weak EDG | +Inductive | Activating, ortho/para directing |
| -H | Neutral | N/A | Baseline reactivity |
| -Cl | EWG | -Inductive, +Resonance | Deactivating, ortho/para directing |
| -CN | Strong EWG | -Inductive, -Resonance | Deactivating, meta directing |
These principles are critical in designing synthetic routes and predicting the chemical behavior of substituted analogues.
Variations of the Acetamide Functionality
The acetamide group (-NHCOCH₃) can be readily modified to generate analogues with different properties. A common variation involves changing the acyl group. For example, replacing the acetyl group with a propionyl group yields the corresponding N-propionamide derivative. science.gov This can be achieved by using propionyl chloride or propionic anhydride in place of acetyl chloride during the acylation step of the synthesis.
Further variations can be achieved by synthesizing different N-substituted acetamides. For instance, more complex acetamide side chains can be introduced. One synthetic route involves preparing N-aryl/aralkyl-substituted-2-bromoacetamides, which can then be used as electrophiles to alkylate a nucleophilic nitrogen atom elsewhere in the molecule, creating a more elaborate acetamide-containing structure. kfupm.edu.sa The synthesis of N-phenylacetamide derivatives containing other heterocyclic moieties, such as 4-arylthiazole, has also been reported, demonstrating the versatility of the acetamide group as a scaffold for building more complex molecules. mdpi.com
Table 3: Potential Variations of the Acetamide Moiety
| Analogue Type | Modifying Reagent Example | Resulting Functionality |
|---|---|---|
| Propionamide | Propionyl chloride | -NHCO(CH₂)CH₃ |
| Benzamide | Benzoyl chloride | -NHCOPh |
| Chloroacetamide | Chloroacetyl chloride | -NHCOCH₂Cl |
By systematically applying these synthetic methodologies, chemists can generate a wide array of derivatives based on the this compound core, each with unique structural features.
Advanced Spectroscopic Characterization of N 4 Piperidin 4 Yl Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that probes the magnetic properties of atomic nuclei. For N-(4-(Piperidin-4-yl)phenyl)acetamide, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide a comprehensive map of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetamido group are expected to resonate at a different chemical shift compared to those ortho to the piperidinyl substituent due to their distinct electronic environments.
The piperidine (B6355638) ring protons exhibit a more complex set of signals. The proton at the C4 position, bonded to the phenyl ring, is a key landmark in the spectrum. The axial and equatorial protons at the C2, C3, C5, and C6 positions of the piperidine ring will display characteristic splitting patterns due to geminal and vicinal coupling. The NH proton of the piperidine and the NH proton of the acetamido group will each present as a singlet, with their chemical shifts being sensitive to solvent and concentration. The methyl protons of the acetyl group will also appear as a distinct singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl-CH₃ | ~2.1 | s |
| Piperidine-H4 | ~2.5-2.7 | m |
| Piperidine-H2, H6 (eq) | ~3.0-3.2 | m |
| Piperidine-H2, H6 (ax) | ~2.6-2.8 | m |
| Piperidine-H3, H5 (eq) | ~1.7-1.9 | m |
| Piperidine-H3, H5 (ax) | ~1.5-1.7 | m |
| Phenyl-H (ortho to NHAc) | ~7.4-7.6 | d |
| Phenyl-H (ortho to piperidine) | ~7.1-7.3 | d |
| Acetamido-NH | ~9.5-10.0 | s |
| Piperidine-NH | Variable | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the acetamido group is characteristically found in the downfield region of the spectrum. The aromatic carbons will show four distinct signals for the 1,4-disubstituted phenyl ring, with the carbons directly attached to the nitrogen and piperidine substituents having unique chemical shifts. The piperidine ring will exhibit three signals corresponding to the C4, C2/C6, and C3/C5 carbons. The methyl carbon of the acetyl group will appear in the upfield region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Acetyl-C=O | ~168-170 |
| Phenyl-C (ipso-NHAc) | ~138-140 |
| Phenyl-C (ipso-piperidine) | ~145-147 |
| Phenyl-C (ortho to NHAc) | ~119-121 |
| Phenyl-C (ortho to piperidine) | ~127-129 |
| Piperidine-C4 | ~40-42 |
| Piperidine-C2, C6 | ~45-47 |
| Piperidine-C3, C5 | ~32-34 |
| Acetyl-CH₃ | ~24-26 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be observed between the adjacent protons on the phenyl ring. Within the piperidine ring, the H4 proton would show correlations to the H3 and H5 protons, which in turn would show correlations to the H2 and H6 protons, respectively. This allows for the tracing of the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the acetyl-CH₃ protons would correlate with the signal for the acetyl-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the acetyl-CH₃ protons would show a correlation to the carbonyl carbon. The phenyl protons would show correlations to neighboring and ipso-carbons, and the piperidine protons would show correlations to adjacent carbons within the ring and to the ipso-carbon of the phenyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band for the C=O stretching of the amide group (Amide I band) would be prominent. The N-H stretching vibrations of the secondary amide and the secondary amine of the piperidine ring would appear in the high-frequency region. The C-N stretching vibrations of the amide and the piperidine ring would also be observable. Aromatic C-H and C=C stretching vibrations will be present, as well as the characteristic out-of-plane bending vibrations for a 1,4-disubstituted benzene ring.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300-3250 |
| N-H (Piperidine) | Stretching | 3350-3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1640 |
| N-H (Amide II) | Bending | 1570-1515 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1200 |
| C-H (Aromatic) | Out-of-plane Bending | 850-800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing vibrations. The C-C stretching of the piperidine ring and the symmetric stretching of the C-N bonds would also be Raman active. The C=O stretching of the amide may also be observed, although it is typically weaker in Raman than in FTIR.
Interactive Data Table: Predicted Raman Shifts for this compound
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| C=C (Aromatic) Stretching | 1610-1580 |
| C-H (Aliphatic) Stretching | 3000-2850 |
| C-N Stretching | 1300-1100 |
| C-C (Piperidine) Stretching | 900-800 |
X-ray Crystallography for Solid-State Structure ElucidationA solved crystal structure is necessary to provide details on the solid-state conformation and intermolecular interactions.
Intermolecular Interactions in the Crystalline StateWithout a crystal structure, a definitive analysis of intermolecular forces such as hydrogen bonding, π-π stacking, or van der Waals interactions that dictate the crystal packing is not possible.
Due to the absence of this foundational data, the requested article with detailed research findings and data tables cannot be generated at this time.
Computational Chemistry and Molecular Modeling of N 4 Piperidin 4 Yl Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. These methods are fundamental to understanding molecular properties from first principles.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like N-(4-(Piperidin-4-yl)phenyl)acetamide. Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govresearchgate.net
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.br For a flexible molecule such as this compound, this process also involves conformational analysis to identify different stable conformers (rotamers) and their relative energies.
The conformational landscape of this molecule is influenced by several factors:
Piperidine (B6355638) Ring Conformation: The piperidine ring typically adopts a stable chair conformation to minimize steric strain.
Rotation around the Phenyl-Piperidine Bond: The orientation of the piperidine ring relative to the phenyl ring can vary.
Acetamide (B32628) Group Orientation: Rotation around the C-N bond of the acetamide group can lead to different spatial arrangements.
Computational analysis would identify the global minimum energy conformation as well as other low-energy conformers that might exist in equilibrium. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. scielo.org.coresearchgate.net
| Parameter | Atoms Involved | Typical Value (Å or °) |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-C (Phenyl-Piperidine) | ~1.52 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Bond Angle | C-N-H (Amide) | ~120° |
| Dihedral Angle | C-C-N-C (Phenyl-Amide) | Variable (Defines planarity) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE). This gap is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. frontiersin.orgorientjchem.org These parameters are instrumental in predicting how the molecule will interact with other chemical species.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.85 | Electron donating ability |
| ELUMO | -1.10 | Electron accepting ability |
| Energy Gap (ΔE) | 4.75 | Chemical reactivity and stability |
While FMO analysis provides a global view of reactivity, local reactivity descriptors like Fukui functions pinpoint specific atomic sites susceptible to attack. amazonaws.com These functions quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes.
The Fukui functions are defined as:
fk+: For nucleophilic attack (measures reactivity upon adding an electron).
fk-: For electrophilic attack (measures reactivity upon removing an electron).
fk0: For radical attack.
By calculating these values for each atom (k) in this compound, one can predict the most reactive sites. researchgate.netpku.edu.cn For instance, the carbonyl oxygen of the acetamide group is expected to be a likely site for electrophilic attack due to its high electron density.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Most Likely Reaction |
|---|---|---|---|
| O (Carbonyl) | 0.05 | 0.18 | Electrophilic Attack |
| N (Amide) | 0.08 | 0.15 | Electrophilic Attack |
| C (Carbonyl) | 0.16 | 0.06 | Nucleophilic Attack |
| N (Piperidine) | 0.09 | 0.12 | Electrophilic Attack |
Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) are used to simulate these effects. researchgate.netresearchgate.net The IEFPCM method models the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. x-mol.com
By performing calculations in both the gas phase and with a solvent model, it is possible to quantify the solvent's effect on geometry, electronic structure, and FMO energies. researchgate.net Generally, polar solvents tend to stabilize charge separation and can alter the HOMO-LUMO gap, thereby affecting the molecule's reactivity in solution.
| Parameter | Gas Phase (eV) | Water (IEFPCM) (eV) |
|---|---|---|
| EHOMO | -5.85 | -6.10 |
| ELUMO | -1.10 | -1.25 |
| Energy Gap (ΔE) | 4.75 | 4.85 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis's concept of chemical bonding. nih.gov This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (Amide) | π(C=O) | ~50-60 | n → π (Resonance) |
| LP(2) O (Carbonyl) | σ(N-Camide) | ~2-5 | n → σ (Hyperconjugation) |
| π(Cph-Cph) | π(Cph-Cph) | ~15-25 | π → π (Intra-ring delocalization) |
| LP(1) N (Piperidine) | σ(Cpip-H) | ~3-6 | n → σ (Hyperconjugation) |
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations (if applicable to reactivity studies)
While specific molecular dynamics (MD) simulations exclusively targeting the reactivity of this compound are not extensively documented in publicly available literature, the application of this technique can be extrapolated from studies on analogous systems. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For reactivity studies, MD simulations can provide crucial insights into conformational dynamics, solvent effects, and the formation of pre-reaction complexes that influence chemical reactions.
For instance, ab initio MD simulations have been successfully employed to probe the dynamics of molecules like N-methylacetamide in various solvents. rsc.org Such studies reveal how hydrogen bonding dynamics and solvent interactions can influence the vibrational frequencies of the amide group, a key reactive site. rsc.org In the context of this compound, MD simulations could elucidate the flexibility of the piperidine ring and its orientation relative to the phenylacetamide moiety. This conformational flexibility can be critical in enzymatic reactions where a specific binding pose is required for catalysis.
Quantum-mechanical molecular dynamics (QMD) is a particularly relevant approach for studying chemical reactions. chemrxiv.org This method uses quantum mechanics to describe the electronic structure of the reacting species, allowing for the simulation of bond-breaking and bond-forming events. chemrxiv.org A hypothetical QMD study on the hydrolysis of the acetamide group in this compound could reveal the detailed mechanism, including the role of water molecules and the energetics of the transition state.
Table 1: Potential Applications of Molecular Dynamics Simulations in Reactivity Studies of this compound
| Simulation Type | Potential Insights | Relevance to Reactivity |
|---|---|---|
| Classical MD | Conformational analysis of the piperidine ring and its influence on the acetamide group. | Understanding steric hindrance and the accessibility of the reactive site. |
| Classical MD | Solvation shell structure and dynamics around the molecule. | Evaluating the role of solvent in stabilizing reactants, transition states, and products. |
| Ab initio MD | Hydrogen bond dynamics between the amide N-H, carbonyl oxygen, and protic solvents. | Elucidating the influence of solvent on the electronic structure and reactivity of the amide bond. rsc.org |
| QM/MM Simulations | Interaction energies and binding modes within an enzyme active site. | Predicting the preferred binding orientation for enzymatic catalysis. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Aggregates
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the forces that hold the crystal lattice together.
For this compound, a Hirshfeld surface analysis would be instrumental in identifying the key intermolecular contacts. Studies on related acetamide-containing molecules have demonstrated the utility of this approach. For example, in the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, Hirshfeld analysis revealed that H...H contacts were the most abundant, with O...H/H...O contacts being the second most numerous. researchgate.net Similarly, in other N-(substituted phenyl)acetamide derivatives, C-H···O hydrogen bonds and other weak interactions have been quantified using this method. nih.gov
The key features of a Hirshfeld surface analysis for this compound would likely include:
d_norm surface: This surface maps the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds.
Table 2: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution | Description |
|---|---|---|
| H...H | High | Due to the abundance of hydrogen atoms on the piperidine and phenyl rings. |
| O...H / H...O | Significant | Arising from hydrogen bonds involving the amide oxygen and N-H group, as well as the piperidine N-H. |
| C...H / H...C | Moderate | Involving the aromatic and aliphatic C-H groups. |
This analysis would be crucial for understanding the solid-state properties of this compound, such as its polymorphism, solubility, and melting point.
Computational Studies on Chemical Reactivity Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These methods can be used to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies. This information allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.
For this compound, DFT calculations could be used to investigate a variety of reactions, including:
Amide hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the acetamide group could be modeled to determine the rate-determining step and the structure of the tetrahedral intermediate.
N-alkylation/N-acylation: The reactivity of the piperidine nitrogen towards electrophiles could be assessed by calculating the activation barriers for these reactions.
Aromatic substitution: The susceptibility of the phenyl ring to electrophilic or nucleophilic aromatic substitution could be predicted by analyzing the distribution of electron density and the stability of the corresponding intermediates.
Computational studies on related phenylacetamide derivatives have provided valuable insights into their reactivity. For example, DFT has been used to study the thermal decomposition of N-diacetamides, revealing the influence of substituents on the activation energy. nih.gov In another study, the global chemical reactivity descriptors of a pyrazole (B372694) derivative containing a 4-phenylpiperidin-4-ol (B156043) moiety were calculated using DFT, providing insights into its electronic properties.
Table 3: Key Parameters from a Hypothetical DFT Study on the Reactivity of this compound
| Parameter | Definition | Potential Application |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity. |
| Fukui Functions | Describe the change in electron density at a given point in a molecule when an electron is added or removed. | Identify the most likely sites for nucleophilic and electrophilic attack. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predict the feasibility and rate of a reaction. nih.gov |
By applying these computational methods, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding synthetic modifications and the prediction of its chemical behavior in various environments.
Chemical Reactivity and Reaction Mechanisms of N 4 Piperidin 4 Yl Phenyl Acetamide
Reaction Pathways of the Acetamide (B32628) Group
The acetamide group (-NH-CO-CH₃) is a key functional group whose reactivity is central to the modification or degradation of the molecule. The primary reaction pathways for the acetamide linkage are hydrolysis and reduction.
Hydrolysis: Amide hydrolysis, which can be catalyzed by either acid or base, results in the cleavage of the amide bond to yield an amine and a carboxylic acid. In the case of N-(4-(Piperidin-4-yl)phenyl)acetamide, hydrolysis would break the bond between the phenylamino (B1219803) group and the acetyl group, forming 4-(Piperidin-4-yl)aniline (B52056) and acetic acid.
Acid-Catalyzed Hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the products.
The conditions for amide hydrolysis typically require elevated temperatures and strong acidic or basic conditions, reflecting the general stability of the amide bond.
Reduction: The acetamide group can be reduced to an ethylamine (B1201723) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction transforms the this compound into N-ethyl-4-(piperidin-4-yl)aniline. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.
| Reaction | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-(Piperidin-4-yl)aniline + Acetic acid |
| Reduction | 1. LiAlH₄, 2. H₂O | N-Ethyl-4-(piperidin-4-yl)aniline |
Reactivity of the Phenyl Ring Towards Electrophilic and Nucleophilic Species
The phenyl ring in this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents on the ring: the acetamide group and the piperidin-4-yl group.
The acetamide group (-NHCOCH₃) is an ortho-, para-directing activator. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Although it is an activating group, it is less activating than a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl.
The piperidin-4-yl group, being an alkyl-type substituent, is also an ortho-, para-directing activator through a positive inductive effect (+I). Since the two substituents are para to each other, electrophilic substitution will occur at the positions ortho to the acetamide group (and meta to the piperidin-4-yl group).
Examples of Electrophilic Aromatic Substitution:
Nitration: The reaction of the molecule with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the phenyl ring. jcbsc.org The acetamide group directs the incoming nitro group to the ortho position. jcbsc.org The mechanism involves the formation of the nitronium ion (NO₂⁺) as the active electrophile. jcbsc.org
Halogenation: Reactions with halogens (e.g., Br₂ in the presence of a Lewis acid like FeBr₃) would result in the substitution of a hydrogen atom on the ring with a halogen atom, again, primarily at the ortho position to the acetamide group.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid (-SO₃H) group. A related reaction, chlorosulfonation, using chlorosulfonic acid, can be used to form a sulfonyl chloride derivative, which is a precursor for sulfonamides. researchgate.net
The reactivity of the phenyl ring towards nucleophilic aromatic substitution is generally low, as the ring is electron-rich. Such reactions would require the presence of a strong electron-withdrawing group on the ring and a potent nucleophile, conditions not inherently present in the parent molecule.
| Reaction | Reagents | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | Ortho to the acetamide group |
| Halogenation | Br₂, FeBr₃ | Ortho to the acetamide group |
| Chlorosulfonation | ClSO₃H | Ortho to the acetamide group |
Transformations Involving the Piperidine (B6355638) Nitrogen Atom
The piperidine ring contains a secondary amine nitrogen atom, which is a key site for various chemical transformations. This nitrogen is nucleophilic and basic, allowing it to participate in a wide range of reactions.
N-Alkylation: The secondary amine can be alkylated by reacting it with alkyl halides (e.g., methyl iodide) or other alkylating agents. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a tertiary amine. For example, reaction with an ethyl halide would yield N-(4-(1-ethylpiperidin-4-yl)phenyl)acetamide.
N-Acylation: The piperidine nitrogen can react with acylating agents such as acid chlorides or anhydrides to form an N-acyl derivative (an amide). For instance, reacting the molecule with propionyl chloride would attach a propionyl group to the piperidine nitrogen.
Reductive Amination: The piperidine nitrogen can be involved in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a common method for introducing more complex substituents onto the nitrogen atom.
Stereochemical Considerations in Reactions Involving the Piperidine Ring
The piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. In this compound, the bulky 4-acetamidophenyl group will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.
Reactions involving the formation of new stereocenters on the piperidine ring must consider the existing conformation. For example, hydrogenation of a substituted pyridine (B92270) precursor to form the piperidine ring can lead to stereoisomers. The choice of catalyst and reaction conditions can influence the stereochemical outcome, potentially favoring the formation of either cis or trans isomers with respect to substituents on the ring. semanticscholar.org While the parent molecule itself is achiral, reactions that introduce a new substituent at positions 2, 3, 5, or 6 of the piperidine ring can create chiral centers, leading to the formation of enantiomers or diastereomers. The stereoselectivity of such reactions would be influenced by the steric hindrance imposed by the existing equatorial substituent.
Catalytic Roles or Involvement in Catalytic Processes
There is limited specific information in the scientific literature detailing the catalytic role of this compound itself. However, the piperidine moiety is a well-known structural motif in organocatalysis. Piperidine and its simple derivatives are often used as basic catalysts for various organic reactions, such as Knoevenagel condensations and Michael additions.
The presence of the basic nitrogen atom in the piperidine ring of this compound suggests it could potentially function as a base catalyst. However, the steric bulk of the entire molecule might hinder its catalytic efficiency compared to smaller piperidine derivatives. Its involvement in catalytic processes would likely be as a ligand in metal-catalyzed reactions, where the piperidine nitrogen or the acetamide oxygen could coordinate to a metal center, but specific examples for this compound are not extensively documented.
No Published Research Found on the Coordination Chemistry of this compound
A comprehensive search of scientific literature and databases has revealed no published studies on the coordination chemistry of the compound this compound.
The outlined sections for the article were:
Coordination Chemistry of N 4 Piperidin 4 Yl Phenyl Acetamide
Characterization of Metal Complexes
Without any documented research into the coordination behavior of N-(4-(Piperidin-4-yl)phenyl)acetamide, it is not possible to provide scientifically accurate and verifiable content for these topics. The functional groups present in the molecule, namely the piperidine (B6355638) ring and the acetamide (B32628) group, theoretically possess the potential for coordination with metal ions. However, in the absence of experimental or theoretical studies, any discussion of its ligand properties, coordination modes, or the synthesis and characterization of its metal complexes would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the coordination chemistry of this compound cannot be generated at this time due to the lack of available research data.
An Examination of the Materials Science Applications of this compound
The chemical compound this compound is a member of the piperidine class of organic compounds. While its applications are not extensively documented in publicly available literature, its structural motifs—a piperidine ring and an acetamide group—suggest potential utility in various fields of materials science. This article explores the prospective applications of this compound as a building block for advanced materials, its potential role in polymer chemistry, and research into its utility in thin-film formation and corrosion inhibition.
Potential Applications in Materials Science
The unique chemical structure of N-(4-(Piperidin-4-yl)phenyl)acetamide lends itself to several potential applications within materials science, primarily stemming from the reactivity of the piperidine (B6355638) and acetamide (B32628) functionalities.
While specific examples of this compound being used as a direct building block for advanced materials are not widely reported, the piperidine moiety is a versatile scaffold in chemical synthesis. Piperidine derivatives are utilized in the synthesis of more complex molecules with specific functional properties. The secondary amine in the piperidine ring and the amide linkage in this compound can serve as reaction sites for further chemical modifications, allowing it to be incorporated into larger molecular architectures. This could include the synthesis of novel organic ligands for metal-organic frameworks (MOFs) or as a precursor for the development of specialized functional molecules.
The potential for piperidine derivatives to be used in polymer chemistry is an area of active research. For instance, certain esters and amides of substituted (piperidinyl-4) acetic acid have been investigated as stabilizers for polymers, particularly for polyolefins. google.com Although this does not directly name this compound, the structural similarity suggests that it could be explored for similar purposes. The presence of the piperidine ring could impart thermal stability or antioxidant properties to a polymer matrix.
Furthermore, the bifunctional nature of the molecule—with a reactive amine and an amide group—could allow it to act as a monomer or a chain extender in the synthesis of polyamides or other condensation polymers. The specific properties of the resulting polymers would be influenced by the rigid phenyl ring and the flexible piperidine unit.
A significant area of potential application for compounds structurally related to this compound is in the formation of protective thin films, particularly for corrosion inhibition. A study on a closely related compound, N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA) , has demonstrated its efficacy as a corrosion inhibitor for mild steel in an acidic medium (1M HCl).
This investigation revealed that PSPA can achieve a high inhibition efficiency, forming a protective thin film on the metal surface. The study employed various techniques to ascertain the protective properties of the film.
Corrosion Inhibition Efficiency of PSPA
| Concentration (ppm) | Inhibition Efficiency (%) |
| 30 | 96 |
This data is for the related compound N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA).
Scanning Electron Microscopy (SEM): Provided morphological evidence of the protective layer.
Energy-Dispersive X-ray Spectroscopy (EDS): Confirmed the presence of the inhibitor on the metal surface.
Atomic Force Microscopy (AFM): Characterized the surface topography and roughness, indicating the formation of a smoother, more protective film.
These findings for a structurally similar compound suggest that this compound could also exhibit corrosion-inhibiting properties and warrants further investigation in this area. The ability to form a self-assembled protective layer is a highly desirable characteristic for materials used in harsh environments.
Future Research Directions and Open Questions
Development of Novel Synthetic Routes
Traditional synthetic approaches to N-(4-(Piperidin-4-yl)phenyl)acetamide and its analogues often rely on linear sequences which can be inefficient. Future research should pivot towards more convergent and modular strategies that offer greater flexibility and efficiency.
Modern Catalytic C-N Coupling: The formation of the N-aryl bond between the piperidine (B6355638) nitrogen and the phenyl ring is a critical step. While palladium-catalyzed Buchwald-Hartwig amination is a standard method, there are open questions regarding optimal conditions for this specific substrate class. acs.orgacs.org Future work could focus on developing bespoke catalyst systems, perhaps employing more economical copper-based catalysts with novel ligands like α-benzoin oxime, to improve yields and reduce costs for large-scale synthesis. semanticscholar.orgnih.gov High-throughput experimentation could be employed to rapidly screen various ligands, bases, and solvents to identify conditions that are specifically optimized for coupling piperidines with five-membered heteroaromatic electrophiles, a known challenge in C–N coupling chemistry. acs.org
De Novo Piperidine Ring Synthesis: Instead of starting with a pre-formed piperidine ring, novel routes could construct the ring in a highly controlled manner. A promising avenue is the development of modular and diastereoselective cyclization approaches, such as a [5+1] cyclization that combines different fragments to rapidly assemble complex piperidine systems. acs.orgnih.gov Another innovative strategy involves a pyridine (B92270) ring-opening and ring-closing sequence via Zincke imine intermediates, which allows access to a wide variety of N-arylpiperidine derivatives from readily available pyridines and anilines. chemistryviews.orgchemrxiv.orgnih.gov These methods would enable the introduction of diverse substituents onto the piperidine ring, creating a library of analogues for structure-activity relationship studies.
Photoredox-Mediated Synthesis: A frontier in synthetic chemistry is the use of photoredox catalysis. Research could explore the late-stage functionalization of the this compound scaffold using these methods. For instance, photoredox-catalyzed α-amino C–H arylation could be used to introduce aryl groups directly onto the piperidine ring under mild conditions, a transformation that is difficult to achieve with traditional methods. nih.govchemrxiv.org
| Synthetic Strategy | Traditional Approach | Proposed Future Direction | Potential Advantages |
| N-Aryl Bond Formation | Standard Pd-catalyzed cross-coupling | Optimized Cu-catalyzed or novel Pd-ligand systems | Lower cost, higher efficiency, broader substrate scope acs.orgsemanticscholar.org |
| Piperidine Core Construction | Use of pre-functionalized piperidines | Modular de novo synthesis (e.g., [5+1] cyclization) | Greater flexibility, rapid analogue generation, stereocontrol acs.orgnih.gov |
| Analogue Generation | Multi-step linear synthesis | Late-stage C-H functionalization via photoredox catalysis | Access to novel chemical space, operational simplicity nih.gov |
Exploration of Unconventional Reactivity
The reactivity of this compound is largely unexplored beyond its fundamental amide and amine functionalities. Future investigations should aim to uncover and harness less obvious reactive sites within the molecule, particularly its C-H bonds, which are typically considered inert.
Site-Selective C-H Functionalization: A significant open question is whether the inherent functionalities of the molecule can be used to direct reactions to specific positions. Research could investigate if the acetamide (B32628) group can act as a directing group for ortho-C-H activation on the phenyl ring. Conversely, exploring conditions for remote C-H functionalization at the meta or other piperidine positions would be a novel pursuit. Photocatalysis, in particular, has shown promise for the challenging β-functionalization of saturated N-heterocycles, which could be applied to this scaffold. nih.govchemrxiv.org
Radical-Mediated Reactions: The generation of radical intermediates offers a powerful method for exploring unconventional reactivity. Photoredox catalysis can be used to generate α-amino radicals on the piperidine ring, which can then be trapped by various partners. nih.govresearchgate.net Studying the propensity of this compound to undergo such transformations could lead to new methods for derivatization, such as alkylation or arylation at the C2 position of the piperidine ring. This approach moves beyond traditional two-electron pathways and delves into single-electron transfer (SET) mechanisms, opening up new reaction manifolds.
Advanced Computational Studies on Molecular Behavior
While basic computational modeling can predict static properties, future research should leverage advanced computational techniques to understand the dynamic behavior of this compound. There is a recognized knowledge gap in the deep theoretical exploration of N-phenylacetamide derivatives using sophisticated computational methods. xisdxjxsu.asia
Conformational Dynamics and Energetics: The molecule possesses multiple rotatable bonds, leading to a complex conformational landscape. High-level Density Functional Theory (DFT) calculations could be employed to accurately map the potential energy surface. chemrxiv.org This would elucidate the preferred conformations of the piperidine ring (e.g., chair, boat, twist-boat), the rotational barriers between the phenyl and piperidine rings, and the orientation of the acetamide group. Understanding these energetic preferences is crucial as molecular shape dictates biological activity and material properties.
Molecular Dynamics (MD) Simulations: A significant step beyond static models would be the use of multi-nanosecond or even microsecond-scale molecular dynamics simulations. mdpi.comnih.gov These simulations can model the behavior of the molecule in various environments, such as in aqueous solution or interacting with a lipid membrane. MD simulations can reveal key dynamic information, including:
Solvation Effects: How water molecules organize around the hydrophobic and hydrophilic regions of the molecule.
Intramolecular Interactions: The stability and dynamics of potential intramolecular hydrogen bonds.
Binding Dynamics: If a biological target is known, MD simulations can elucidate the precise pathway of binding and unbinding, residence time, and the role of conformational changes in the molecule and its target during the recognition process, providing insights that static docking cannot. nih.gov
Predictive Modeling: Advanced quantitative structure-activity relationship (QSAR) and machine learning models could be developed based on a library of computationally derived descriptors for this compound and its virtual analogues. nih.govnih.gov These models could predict properties such as binding affinity to specific targets or ADME (absorption, distribution, metabolism, and excretion) characteristics, thereby guiding synthetic efforts toward molecules with more desirable profiles. researchgate.net
| Computational Method | Information Provided | Future Research Question |
| Density Functional Theory (DFT) | Accurate ground-state geometry, rotational energy barriers, electronic properties. chemrxiv.org | What are the most stable conformations and the energetic costs of conformational changes? |
| Molecular Dynamics (MD) Simulations | Dynamic movement over time, solvent interactions, binding pathways, conformational flexibility. mdpi.com | How does the molecule behave in a biological environment and what are the key dynamic interactions governing its function? |
| QSAR / Machine Learning | Predictive models for biological activity and physicochemical properties. nih.gov | Can we accurately predict the activity of new analogues before their synthesis? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
